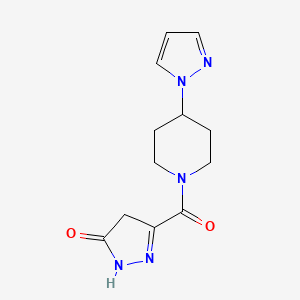![molecular formula C11H14N4O B6638761 N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B6638761.png)
N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide, also known as MPEP, is a potent and selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by the pharmaceutical company Merck, Sharp and Dohme as a potential treatment for anxiety, depression, and schizophrenia. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide acts as a selective antagonist of mGluR5, which belongs to the class C G protein-coupled receptors. It binds to the allosteric site of the receptor and prevents the activation of intracellular signaling pathways, leading to a decrease in the release of neurotransmitters such as glutamate. This results in the modulation of synaptic transmission and plasticity, which is thought to underlie its effects on learning, memory, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of various brain regions, including the prefrontal cortex, hippocampus, and amygdala. It has been shown to enhance long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, which are important mechanisms for learning and memory. This compound has also been shown to reduce anxiety and depression-like behaviors in animal models, possibly through its effects on the amygdala and prefrontal cortex.
Advantages and Limitations for Lab Experiments
N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide has several advantages as a research tool, including its high selectivity and potency for mGluR5, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, including its potential off-target effects and the lack of availability of specific antibodies for mGluR5.
Future Directions
There are several future directions for the research on N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide and mGluR5. One area of interest is the potential therapeutic applications of this compound in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the role of mGluR5 in addiction and pain, and the potential of this compound as a treatment for these conditions. Additionally, the development of more specific and potent mGluR5 antagonists and the characterization of the downstream signaling pathways of mGluR5 are also important areas for future research.
Synthesis Methods
The synthesis of N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide involves a multi-step process that starts with the reaction of 1-methylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-(2-aminoethyl)pyrrole-2-carboxamide to yield this compound. The final product is purified by recrystallization and characterized by various spectroscopic techniques.
Scientific Research Applications
N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide has been widely used as a research tool to investigate the role of mGluR5 in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning, and memory, as well as anxiety and depression-like behaviors in animal models. This compound has also been studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as addiction and pain.
properties
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8(9-6-13-15(2)7-9)14-11(16)10-4-3-5-12-10/h3-8,12H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCXWJJDSZNTTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)NC(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B6638684.png)
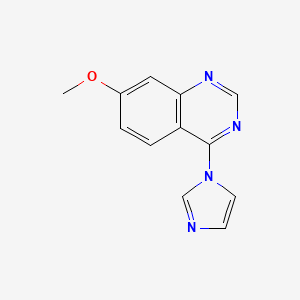

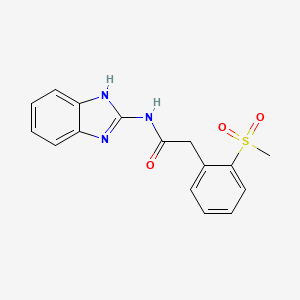
![N-[3-(benzylmethylamino)propyl]-4-trifluoromethylbenzamide](/img/structure/B6638714.png)
![Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B6638717.png)
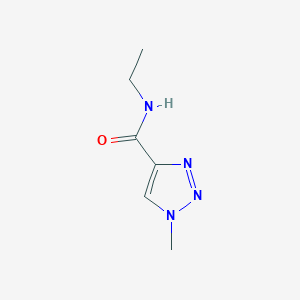
![Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate](/img/structure/B6638722.png)
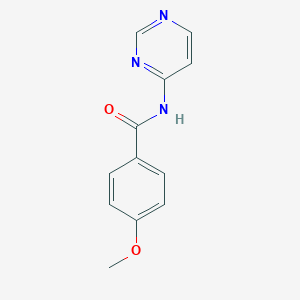
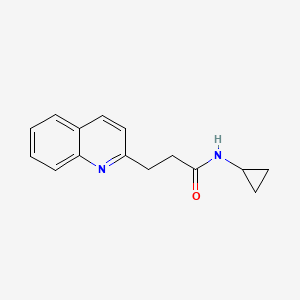
![2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide](/img/structure/B6638738.png)


